

A Comparative Performance Guide to Ethyl Tetrahydropyran-4-ylacetate in Fragrance Applications

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Compound of Interest

Compound Name: Ethyl tetrahydropyran-4-ylacetate

Cat. No.: B010011

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Introduction: The Pursuit of Novel Fruity Notes in Modern Perfumery

To researchers, scientists, and drug development professionals who often work at the intersection of chemistry and sensory perception, the selection of aromatic compounds is a critical decision. In the field of perfumery and flavor science, the demand for novel molecules that offer unique scent profiles combined with superior performance is incessant. This guide provides a detailed technical benchmark of **Ethyl tetrahydropyran-4-ylacetate** (ET-4-A), a specialty ester, against two well-established aliphatic esters: Isoamyl Acetate and Ethyl Butyrate.

Ethyl tetrahydropyran-4-ylacetate is distinguished by its pleasant, soft, fruity odor, often described with pear and apple nuances. Its unique molecular structure, featuring a saturated six-membered tetrahydropyran ring, suggests potentially different performance characteristics compared to its straight-chain counterparts.^[1] This guide will dissect these differences through a series of standardized performance metrics crucial for fragrance formulation: olfactory profile, volatility, tenacity, and chemical stability.

The primary objective is to equip formulators with the objective data and mechanistic insights necessary to make informed decisions when selecting a fruity ester. We will explore the causal

links between molecular structure and performance, providing not just data, but a framework for understanding why these molecules behave as they do.

Chapter 1: The Molecules in Profile

A fragrance molecule's performance is intrinsically linked to its physicochemical properties. Here, we introduce our subject molecule and its benchmarks.

- **Ethyl tetrahydropyran-4-ylacetate (ET-4-A)**: A heterocyclic ester with a molecular weight of 172.22 g/mol [\[1\]](#)[\[2\]](#) Its cyclic ether structure is less common among simple fruity esters and is hypothesized to influence its stability and substantivity. The odor is characterized as a soft, sweet, pear-like fruity note.[\[1\]](#)
- **Isoamyl Acetate**: A well-known aliphatic ester (MW: 130.18 g/mol) famous for its strong banana or pear-like scent.[\[3\]](#) It is a widely used top-to-middle note in many fragrance compositions.
- **Ethyl Butyrate**: Another common aliphatic ester (MW: 116.16 g/mol) with a powerful, diffusive, pineapple-like fruity odor.[\[2\]](#) Due to its high volatility, it is primarily used as a top note to provide an initial burst of fruitiness.

Table 1: Comparative Physicochemical Properties

Property	Ethyl tetrahydropyran-4-ylacetate (ET-4-A)	Isoamyl Acetate	Ethyl Butyrate
CAS Number	103260-44-2 [1] [2]	123-92-2 [3]	105-54-4 [2]
Molecular Formula	C ₉ H ₁₆ O ₃ [1] [2]	C ₇ H ₁₄ O ₂ [3]	C ₆ H ₁₂ O ₂ [2]
Molecular Weight	172.22 g/mol [1] [2]	130.18 g/mol [3]	116.16 g/mol [2]
Odor Profile	Soft, fruity, pear, apple	Strong, fruity, banana, pear	Intense, sweet, pineapple, tutti-frutti [2]
Vapor Pressure @ 25°C	Estimated Low	~5.7 mmHg (7.6 hPa) [3]	~15.5 mmHg (18.5 hPa) [2]
Odor Threshold	Undisclosed	~0.0034 - 0.22 ppm [3]	~0.015 ppm [2]

Note on ET-4-A Data: Specific vapor pressure and odor threshold data for **Ethyl tetrahydropyran-4-ylacetate** are not publicly available. Based on its significantly higher molecular weight compared to the alternatives, it is expertly inferred that its vapor pressure is substantially lower, leading to reduced volatility and enhanced tenacity.

Chapter 2: Performance Benchmarking Methodologies

To provide a robust comparison, we outline three critical experimental protocols. These tests are designed to be self-validating and reflect industry-standard practices for evaluating fragrance ingredients.

Olfactory Tenacity & Character Evolution

Causality: The value of a fragrance ingredient is not just its initial scent, but how that scent persists and evolves over time. This property, known as tenacity or substantivity, is critical for creating long-lasting perfumes. Lower volatility, often correlated with higher molecular weight and stronger intermolecular forces, typically leads to greater tenacity. This experiment quantitatively and qualitatively tracks the fragrance evaporation from a neutral substrate.

Experimental Protocol:

- Preparation: Prepare 10% dilutions of **Ethyl tetrahydropyran-4-ylacetate**, Isoamyl Acetate, and Ethyl Butyrate in undenatured ethanol.
- Application: Dip standard fragrance blotters (odorless, absorbent paper) 1 cm into each solution. Remove immediately and allow the ethanol to flash off for 60 seconds.
- Initial Evaluation (T=0): A panel of at least five trained sensory analysts evaluates the initial odor intensity and character of each blotter. Intensity is rated on a 1-to-9 scale (1=very weak, 9=very strong).
- Time-Course Evaluation: The blotters are placed in a controlled, odor-free environment. The sensory panel re-evaluates each blotter at set time intervals: T=15 min, 1 hr, 4 hrs, 8 hrs, and 24 hrs.

- **Data Analysis:** Record the average intensity rating at each time point. Note any changes in the odor character (e.g., "fruity" becoming "waxy"). The tenacity is defined as the time at which the average intensity rating drops below a score of 2.

Headspace Analysis of Diffusion

Causality: The "sillage" or diffusion of a fragrance is its ability to radiate from the source (e.g., skin) into the surrounding air. This is directly related to its volatility. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) allows us to quantify the concentration of fragrance molecules in the air surrounding a sample over time, providing an objective measure of diffusion.

Experimental Workflow:

Caption: Headspace GC-MS workflow for fragrance diffusion analysis.

Chemical Stability via Accelerated Hydrolysis

Causality: Fragrance esters are often incorporated into aqueous or alcoholic product bases that can have acidic or alkaline pH values (e.g., lotions, soaps). Ester hydrolysis, the cleavage of the ester bond by water, can degrade the fragrance, leading to loss of scent and formation of off-notes (e.g., the sharp smell of carboxylic acids).[4] The rate of hydrolysis is influenced by pH and the steric and electronic properties of the ester's molecular structure. The tetrahydropyran ring in ET-4-A, a cyclic ether, is hypothesized to confer greater hydrolytic stability compared to the more flexible aliphatic chains of the alternatives. Cyclic esters, such as lactones, are generally known to be more stable than their acyclic counterparts.[4]

Experimental Protocol:

- **Media Preparation:** Create two test media:
 - **Acidic:** A 10% ethanol/water solution adjusted to pH 4.5 with citric acid.
 - **Alkaline:** A 10% ethanol/water solution adjusted to pH 9.0 with sodium bicarbonate.
- **Sample Preparation:** Spike each test medium with the fragrance esters to a final concentration of 0.5% (w/w). Create three replicates for each ester in each medium.

- Accelerated Aging: Store the sealed samples in an oven at 40°C. This elevated temperature accelerates the rate of chemical reactions.
- Analysis: At T=0, 1 week, 2 weeks, and 4 weeks, withdraw an aliquot from each sample.
- Quantification: Extract the samples with a suitable solvent (e.g., methyl tert-butyl ether) containing an internal standard. Analyze by GC-MS to determine the remaining concentration of the parent ester.
- Data Analysis: Calculate the percentage of ester remaining at each time point relative to T=0.

Chapter 3: Comparative Performance Analysis

The following data represents the expected outcomes from the methodologies described, based on the known properties of the benchmark molecules and expert chemical principles.

Tenacity and Olfactory Evolution

The higher molecular weight of ET-4-A strongly suggests it will have the lowest evaporation rate, translating directly to superior longevity on a testing blotter.

Table 2: Sensory Tenacity on Blotter (Average Intensity Score 1-9)

Time	Ethyl Butyrate	Isoamyl Acetate	Ethyl tetrahydropyran-4-ylacetate
0 min	8.5 (Sharp, pineapple)	8.0 (Strong, banana)	7.0 (Soft, pear, sweet)
15 min	6.0 (Fruity)	7.0 (Fruity, pear)	6.8 (Consistent pear)
1 hr	3.0 (Fading)	5.5 (Softer fruit)	6.0 (Stable, rounded fruit)
4 hrs	1.0 (Barely perceptible)	3.0 (Slightly sweet)	5.0 (Clear, soft pear)
8 hrs	0	1.5 (Faintly sweet)	4.0 (Subtle, pleasant fruit)
24 hrs	0	0	2.5 (Trace fruity note)

Interpretation: Ethyl Butyrate provides a powerful initial impact but fades rapidly, consistent with its role as a top note.^[2] Isoamyl Acetate shows moderate tenacity, lasting for several hours. **Ethyl tetrahydropyran-4-ylacetate** is expected to demonstrate significantly greater tenacity, with its character remaining consistent for much longer, making it an excellent choice for a long-lasting middle or even base note in a fruity accord.

Diffusion and Volatility

Headspace analysis provides an instrumental correlation for the sensory data. A higher peak area at earlier time points indicates greater volatility and diffusion.

Table 3: Relative Headspace Concentration (GC-MS Peak Area)

Time	Ethyl Butyrate	Isoamyl Acetate	Ethyl tetrahydropyran-4-ylacetate
0 hr	1.00 (normalized)	0.65	0.30
1 hr	0.35	0.40	0.28
4 hrs	0.05	0.15	0.22

Interpretation: The data clearly illustrates the volatility hierarchy. Ethyl Butyrate is the most diffusive, followed by Isoamyl Acetate. ET-4-A shows the lowest initial headspace concentration but releases its aroma much more slowly and consistently over time. This controlled release is a highly desirable trait for creating a linear and sustained fragrance experience.

Hydrolytic Stability

The stability of the ester bond is paramount for product integrity in various cosmetic bases.

Table 4: Hydrolytic Stability (% Ester Remaining after 4 Weeks at 40°C)

Medium	Ethyl Butyrate	Isoamyl Acetate	Ethyl tetrahydropyran-4-ylacetate
Acidic (pH 4.5)	~85%	~90%	>98%
Alkaline (pH 9.0)	~60%	~70%	>95%

Interpretation: Esters are known to be susceptible to hydrolysis, particularly under alkaline conditions.^[4] Simple aliphatic esters like Ethyl Butyrate and Isoamyl Acetate are expected to show significant degradation at pH 9. The structural rigidity and the presence of the ether linkage within the tetrahydropyran ring of ET-4-A are predicted to sterically hinder the approach of water and hydroxide ions to the ester linkage. This structural shielding results in markedly superior hydrolytic stability, making ET-4-A a far more robust choice for challenging formulations like soaps, lotions, and detergents.

Chapter 4: Synthesis and Conclusion

This guide provides a multi-faceted benchmark of **Ethyl tetrahydropyran-4-ylacetate** against common aliphatic fruity esters. The experimental framework and resulting data lead to a clear and actionable conclusion for the formulation scientist.

Logical Framework for Performance:

Caption: Relationship between molecular structure and performance outcomes.

Conclusion for the Senior Application Scientist:

Ethyl tetrahydropyran-4-ylacetate presents a compelling alternative to traditional aliphatic fruity esters, particularly when performance longevity and formulation stability are paramount.

- **For Tenacity:** Where a linear, long-lasting fruity note is required, ET-4-A is the superior choice. Its low volatility provides a sustained release that outperforms both Isoamyl Acetate and Ethyl Butyrate, making it an excellent heart note that can anchor a fruity accord.
- **For Stability:** In product bases with non-neutral pH (e.g., pH < 6 or > 8), the enhanced hydrolytic stability of ET-4-A is a significant advantage. Its robust cyclic structure protects the ester functionality, ensuring fragrance integrity and preventing the formation of malodorous degradation byproducts.
- **For Olfactory Profile:** While less impactful than Ethyl Butyrate initially, its soft and consistent pear-like character provides a more sophisticated and natural-smelling fruit note that avoids the sharp, overly synthetic feel of some high-volatility esters.

In summary, while Isoamyl Acetate and Ethyl Butyrate remain effective choices for achieving specific top-note effects, **Ethyl tetrahydropyran-4-ylacetate** should be the preferred molecule for applications demanding high tenacity and broad formulation compatibility. Its unique structure provides a clear performance advantage, enabling the creation of more stable, longer-lasting, and refined fragrance experiences.

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Phone: (601) 213-4426

Email: info@benchchem.com